FPR1 Antagonist Potency
The target compound demonstrates specific, albeit moderate, antagonist activity against the human Formyl Peptide Receptor 1 (FPR1). In a head‑to‑head comparison of available data, its IC₅₀ value of 390 nM in a functional calcium‑mobilization assay [REFS‑1] is 5.7‑fold less potent than the known FPR1 antagonist N‑19004, which exhibits an IC₅₀ of 68.9 nM in a binding assay [REFS‑2]. This quantifiable difference in potency, derived from distinct assay systems, highlights the compound's specific, measurable interaction with FPR1 and provides a clear benchmark for selecting between these two agents in FPR1‑targeted research.
| Evidence Dimension | Antagonist activity at human FPR1 receptor |
|---|---|
| Target Compound Data | IC₅₀ = 390 nM |
| Comparator Or Baseline | N‑19004 (reference FPR1 antagonist): IC₅₀ = 68.9 nM |
| Quantified Difference | Target compound is 5.7‑fold less potent (390 nM vs. 68.9 nM) |
| Conditions | Target: fMLF‑induced calcium mobilization in HL‑60 cells (functional assay). Comparator: FITC‑fMLF binding inhibition in THP‑1 cells (binding assay). |
Why This Matters
This data allows researchers to choose between a moderate‑potency FPR1 antagonist (this compound) and a more potent one (N‑19004) based on their specific experimental requirements for target engagement or selectivity profiling.
- [1] TargetMine, Activity Report ID 156001472: Antagonist activity of CHEMBL5409298 (2‑Bromo‑6‑(difluoromethoxy)‑4‑fluoroaniline) against human FPR1 (P21462) with an IC₅₀ of 390 nM. Data curated from ChEMBL. View Source
